Ethyl 3,4-difluorobenzoate

Description

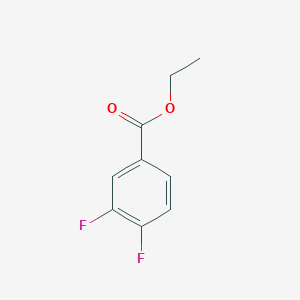

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIWNSXGZXESSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371890 | |

| Record name | ethyl 3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144267-96-9 | |

| Record name | Benzoic acid, 3,4-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144267-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4-difluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144267969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-difluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl 3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 144267-96-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3,4-difluorobenzoate

CAS Number: 144267-96-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3,4-difluorobenzoate, a fluorinated aromatic ester of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring imparts unique electronic properties, making it a valuable building block for the synthesis of complex molecular architectures.[1] This document details the physicochemical properties, a robust synthesis protocol via Fischer esterification, in-depth analysis of its expected spectroscopic characteristics, and essential safety and handling information. The guide is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development, offering insights into the causality behind experimental choices and providing a framework for its effective utilization in the laboratory.

Introduction: The Significance of Fluorinated Building Blocks in Drug Discovery

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug design to enhance a range of pharmacological properties.[1] Strategic fluorination can lead to improved metabolic stability, increased membrane permeability, and modulated binding affinity of drug candidates to their biological targets.[1] this compound, as a readily accessible difluorinated building block, serves as a key starting material for introducing the 3,4-difluorobenzoyl moiety into larger, more complex molecules. Its precursor, 3,4-difluorobenzoic acid, is a significant player in the synthesis of novel therapeutics.[1] This guide aims to provide a detailed technical resource on this compound, empowering researchers to leverage its unique properties in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development.

| Property | Value | Source |

| CAS Number | 144267-96-9 | [2] |

| Molecular Formula | C₉H₈F₂O₂ | [2] |

| Molecular Weight | 186.16 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis of this compound via Fischer Esterification

The most common and efficient method for the preparation of this compound is the Fischer esterification of 3,4-difluorobenzoic acid with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[3]

Reaction Rationale and Mechanistic Insight

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the alcohol then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester. The use of a strong acid catalyst like sulfuric acid is crucial for the reaction to proceed at a reasonable rate.

Sources

Ethyl 3,4-difluorobenzoate molecular weight

An In-depth Technical Guide to Ethyl 3,4-difluorobenzoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the benzoate scaffold imparts unique physicochemical properties that are highly sought after in the design of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of this compound, including its molecular and physical characteristics, a detailed synthetic protocol, analytical methodologies for its characterization, and its applications as a key building block in modern drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and utilization of fluorinated organic compounds.

Molecular and Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature. Its fundamental properties are summarized in the table below. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, polarity, and metabolic stability, making it an attractive synthon for drug development.

| Property | Value | Source(s) |

| Molecular Weight | 186.16 g/mol | [1][2] |

| Molecular Formula | C₉H₈F₂O₂ | [1][2] |

| CAS Number | 144267-96-9 | [2][3] |

| Physical Form | Colorless to Light yellow liquid | |

| Typical Purity | ≥97% | |

| Storage Conditions | Store in a dry, well-ventilated place at room temperature. | [2] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3,4-difluorobenzoic acid with ethanol in the presence of a strong acid catalyst. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the diagram below. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by ethanol. Subsequent proton transfers and the elimination of water yield the final ester product.

Caption: Fischer Esterification Workflow for this compound Synthesis.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of a related fluorinated benzoate ester.[7][8]

Materials:

-

3,4-Difluorobenzoic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,4-difluorobenzoic acid in an excess of absolute ethanol (approximately 5-10 molar equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5% of the moles of carboxylic acid) to the solution while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group. The aromatic protons will appear as complex multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the two fluorine atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the six aromatic carbons. The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants, and smaller two- and three-bond couplings will be observed for the other aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O (ester carbonyl) stretch, typically in the range of 1720-1740 cm⁻¹. C-F stretching vibrations will be observed in the fingerprint region, usually between 1100 and 1300 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.16 g/mol ). Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) and the subsequent loss of carbon monoxide.

Chromatographic Analysis

-

GC (Gas Chromatography): GC is a suitable method for assessing the purity of this compound due to its volatility. A non-polar capillary column is typically used, and the purity is determined by the peak area percentage.

-

HPLC (High-Performance Liquid Chromatography): Reverse-phase HPLC can also be employed for purity determination. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a common choice.

Caption: Analytical Workflow for Characterization of this compound.

Applications in Drug Discovery and Development

The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Its parent carboxylic acid, 3,4-difluorobenzoic acid, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The ethyl ester can be readily hydrolyzed to the carboxylic acid or used directly in cross-coupling reactions or as a precursor for the synthesis of amides, hydrazides, and other derivatives.

While specific examples of marketed drugs derived directly from this compound are not prominently featured in the reviewed literature, the 3,4-difluorophenyl moiety is present in numerous bioactive compounds. This highlights the importance of this compound as a readily available starting material for the exploration of new chemical space in drug discovery programs.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Incompatible Materials: As an ester, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with strong bases can lead to hydrolysis of the ester linkage.

Conclusion

This compound is a valuable and versatile fluorinated building block for organic synthesis. Its straightforward preparation, combined with the beneficial effects of fluorine substitution, makes it a key intermediate for the development of new pharmaceuticals and other advanced materials. This technical guide has provided a detailed overview of its properties, synthesis, analysis, and applications, and is intended to support the work of researchers and professionals in the chemical sciences.

References

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. Available at: [Link]

-

Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database. Available at: [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Human Metabolome Database. Available at: [Link]

-

ethyl 2,4-difluorobenzoate. ChemBK. Available at: [Link]

-

3,4-Difluorobenzoic acid. NIST WebBook. Available at: [Link]

-

ethyl 2,4-difluorobenzoate - Physico-chemical Properties. ChemBK. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 3,4-difluorobenzoic acid. PrepChem.com. Available at: [Link]

-

Ethyl 4-amino-3,5-difluorobenzoate. PubChem. Available at: [Link]

-

Ethyl Difluorobenzoate. Symax Laboratories Private Limited. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

3,4-Difluorobenzoic Acid: Your Key to Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 144267-96-9 [chemicalbook.com]

- 4. 108928-00-3 CAS MSDS (ETHYL 2,4-DIFLUOROBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. ETHYL 3-FLUOROBENZOATE CAS#: 451-02-5 [m.chemicalbook.com]

- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalscientificjournal.com [globalscientificjournal.com]

An In-depth Technical Guide to Ethyl 3,4-difluorobenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl 3,4-difluorobenzoate is a fluorinated aromatic ester that serves as a crucial building block in the synthesis of complex organic molecules. Its strategic placement of fluorine atoms on the benzene ring imparts unique electronic properties, enhancing metabolic stability and binding affinity in target molecules. This makes it an invaluable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and handling of this compound, tailored for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective use in synthesis and research.

Chemical Identity and Physical Properties

This compound is typically a colorless to light yellow liquid at room temperature. Key identification and physical data are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 144267-96-9 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality assessment of this compound. The expected spectral features are detailed below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

An ethyl group will be visible as a triplet (3H) around 1.4 ppm (from the -CH₃ group) and a quartet (2H) around 4.4 ppm (from the -OCH₂- group).

-

The aromatic protons will appear as complex multiplets in the range of 7.2-7.9 ppm. The coupling with adjacent fluorine atoms (H-F coupling) will further split these signals.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The ethyl group carbons will appear at approximately 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

-

The carbonyl carbon (C=O) of the ester will be observed downfield, typically around 164 ppm.

-

The aromatic carbons will appear between 115-155 ppm. Their chemical shifts and splitting patterns will be significantly influenced by the strong electron-withdrawing effects and C-F coupling of the fluorine substituents.

-

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly specific for fluorine-containing compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, appearing as complex multiplets due to F-F and F-H coupling.

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group.

-

C-O stretching vibrations for the ester linkage will be visible in the 1100-1300 cm⁻¹ region.

-

C-F stretching bands will appear in the fingerprint region, typically around 1100-1250 cm⁻¹ .

-

Aromatic C=C stretching will be observed around 1500-1600 cm⁻¹ .

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 186. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the ethyl group (-C₂H₅, 29 Da).

Part 2: Synthesis, Reactivity, and Applications

Synthesis of this compound

The most common and direct laboratory synthesis is the Fischer esterification of 3,4-difluorobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[2]

Expert Insight: The choice of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the ethanol. The reaction is an equilibrium process; therefore, to drive it towards the product side, either an excess of one reactant (typically ethanol, which can also serve as the solvent) is used, or water is removed as it is formed, often by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.

Workflow for Fischer Esterification:

Caption: Fischer Esterification Workflow for this compound Synthesis.

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4-difluorobenzoic acid (1 eq.).

-

Reagents: Add an excess of absolute ethanol (e.g., 10-20 eq.), which acts as both reactant and solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-10 hours).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly neutralize the mixture by adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

-

Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Part 1.2.

Chemical Reactivity

The reactivity of this compound is governed by the ester functional group and the difluorinated benzene ring.

Caption: Key Reactive Sites and Transformations of this compound.

-

Ester Hydrolysis: The ester can be hydrolyzed back to 3,4-difluorobenzoic acid under acidic or basic conditions.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to (3,4-difluorophenyl)methanol.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, activated by the electron-withdrawing ester group, can act as leaving groups in SNAr reactions with strong nucleophiles. This is a powerful method for introducing other functional groups onto the aromatic ring.

-

Electrophilic Aromatic Substitution (EAS): The benzene ring is deactivated towards EAS due to the electron-withdrawing nature of both the fluorine atoms and the ester group. Therefore, harsh reaction conditions are typically required for reactions like nitration or halogenation.

Applications in Research and Development

The unique properties conferred by the fluorine atoms make this compound a valuable intermediate.

-

Pharmaceuticals: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs), including certain quinolone antibiotics and kinase inhibitors, where the difluoro-substitution pattern is crucial for biological activity.

-

Agrochemicals: It is used in the development of novel herbicides and pesticides. The fluorine atoms can increase the efficacy and metabolic stability of the final product.

-

Materials Science: The difluorobenzoate moiety can be incorporated into polymers and liquid crystals to modify their thermal and electronic properties.[3]

Part 3: Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

This compound is classified as hazardous.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[4][5]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][6]

-

Avoid contact with skin, eyes, and clothing.[4] In case of contact, rinse immediately and thoroughly with water.[5]

-

Keep away from heat, sparks, and open flames.[4]

Storage

-

Store in a tightly closed container.[5]

-

Keep in a cool, dry, and well-ventilated place.[4]

-

Incompatible materials include strong acids, strong bases, and oxidizing agents.[4]

Conclusion

This compound is a versatile and important chemical intermediate with well-defined properties. Its synthesis is straightforward, and its reactivity offers multiple pathways for the creation of more complex, high-value molecules. A comprehensive understanding of its spectroscopic profile, reactivity, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

-

Symax Laboratories Private Limited. Ethyl Difluorobenzoate. Available from: [Link]

-

IUCrData. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available from: [Link]

Sources

- 1. This compound , 98% , 144267-96-9 - CookeChem [cookechem.com]

- 2. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Ethyl 3,4-difluorobenzoate: Structure, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, fluorinated organic compounds have established themselves as indispensable tools. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among the vast array of fluorinated building blocks, Ethyl 3,4-difluorobenzoate stands out as a versatile and valuable intermediate.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core structural features, detail a robust synthetic protocol with mechanistic insights, explore its spectroscopic characterization, and discuss its critical applications as a precursor in the development of advanced materials and novel therapeutics.[2][3]

Molecular Structure and Physicochemical Properties

This compound is an aromatic ester characterized by a benzene ring substituted with two fluorine atoms at the 3 and 4 positions and an ethyl ester group at the 1 position. The presence and location of the electronegative fluorine atoms significantly impact the electron distribution within the aromatic ring, influencing its reactivity and the properties of its derivatives.[2]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 144267-96-9 | [4][5][6] |

| Molecular Formula | C₉H₈F₂O₂ | [7] |

| Molecular Weight | 186.16 g/mol | [7] |

| Physical Form | Colorless to light yellow liquid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage | Sealed in a dry place at room temperature | [4][7] |

| SMILES | O=C(OCC)C1=CC(=C(F)C=C1)F | [7] |

| InChI | 1S/C9H8F2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | [4] |

| InChIKey | NKIWNSXGZXESSM-UHFFFAOYSA-N | [4] |

Synthesis of this compound via Fischer Esterification

The most common and efficient method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 3,4-difluorobenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and the use of readily available, cost-effective reagents.[2][8]

Expertise & Rationale: The reaction is driven to completion by using an excess of the alcohol (ethanol), which acts as both a reactant and the solvent. The strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

Experimental Protocol: Step-by-Step Methodology

Materials:

-

3,4-Difluorobenzoic Acid (1.0 eq)

-

Anhydrous Ethanol (≥ 20 eq, serves as solvent)

-

Concentrated Sulfuric Acid (0.1 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard reflux apparatus, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-difluorobenzoic acid in a significant excess of anhydrous ethanol.

-

Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9][10]

-

Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase three times with an organic solvent such as dichloromethane or ethyl acetate.[9]

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[11]

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, this compound, is often of sufficient purity. If necessary, it can be further purified by vacuum distillation or flash column chromatography.[10]

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Structural Elucidation by Spectroscopic Analysis

Confirming the identity and purity of the synthesized this compound is achieved through a combination of standard spectroscopic techniques. The data presented below are predicted values based on the compound's structure and data from analogous molecules.[12][13]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -CH₃ (ethyl) | ~1.4 ppm (triplet, J ≈ 7.1 Hz) |

| -CH₂- (ethyl) | ~4.4 ppm (quartet, J ≈ 7.1 Hz) | |

| Aromatic protons | ~7.2-7.9 ppm (complex multiplets) | |

| ¹³C NMR | -CH₃ (ethyl) | ~14 ppm |

| -CH₂- (ethyl) | ~62 ppm | |

| Aromatic carbons | ~115-130 ppm (note C-F coupling) | |

| Carbonyl (C=O) | ~164 ppm | |

| FT-IR | C=O stretch (ester) | ~1720-1740 cm⁻¹ |

| C-F stretch | ~1100-1300 cm⁻¹ | |

| C-O stretch | ~1250 cm⁻¹ | |

| Aromatic C=C | ~1500-1600 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 186.05 |

Applications in Research and Drug Development

The true value of this compound lies in its utility as a reactive intermediate for constructing more complex molecules. The difluorinated phenyl ring is a privileged motif in medicinal chemistry, often employed as a bioisosteric replacement for other groups to enhance drug properties.[1]

Trustworthiness: The protocols and applications described are grounded in established chemical principles. The 3,4-difluorobenzoic acid core, from which the title compound is derived, is a documented intermediate in the synthesis of antidepressant and potential anti-cancer agents, underscoring the relevance of its derivatives in drug discovery pipelines.[3]

-

Medicinal Chemistry: The compound serves as a starting point for synthesizing a wide range of derivatives. The ester can be hydrolyzed back to the carboxylic acid, converted to an amide, or reduced to an alcohol, providing multiple handles for further chemical modification. The fluorine atoms enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding to target proteins through favorable electrostatic interactions.

-

Photopharmacology: Fluorinated aromatic compounds are precursors for creating photoswitchable molecules like azobenzenes. These "smart" drugs can be activated or deactivated with light, offering precise spatiotemporal control over biological processes.[9]

-

Agrochemicals: The unique properties imparted by fluorine are also highly sought after in the development of modern pesticides and herbicides, where enhanced efficacy and controlled environmental persistence are critical.[2]

Role as a Versatile Chemical Intermediate

Caption: Transformation pathways of this compound.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. It is classified as a warning-level hazard.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

-

Precautionary Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4][7]

Conclusion

This compound is more than just a simple chemical; it is a key enabling tool for innovation in the chemical sciences. Its straightforward synthesis, combined with the powerful influence of its fluorine substituents, makes it a highly valuable precursor for developing next-generation pharmaceuticals, advanced agrochemicals, and novel functional materials. This guide has provided the essential technical framework for understanding, synthesizing, and utilizing this important compound, empowering researchers to leverage its full potential in their scientific endeavors.

References

-

Gierczyk, B., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData, 7(10). Available at: [Link]

-

Islam, S. M., et al. (2014). Supporting information: Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3,4-Difluorobenzoic Acid: Your Key to Advanced Chemical Synthesis. Available at: [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Oakwood Chemical. (n.d.). 3,4-Difluorobenzoic acid. Product Page. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

- Google Patents. (n.d.). CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5.

-

Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 79(5), 1511–1519. Available at: [Link]

-

Scott, J. S., & Williams, G. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert opinion on drug discovery, 16(11), 1261–1286. Available at: [Link]

-

Adole, V. A., et al. (2020). Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a DFT Study. CHEMISTRY & BIOLOGY INTERFACE, 10(1), 21-36. Available at: [Link]

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CA2016657A1 - Preparation of 3,4-difluorobenzoic acid by the decarboxylation of 4,5-difluorophthalic anhydride or 4,5- difluorophthalic acid - Google Patents [patents.google.com]

- 4. This compound | 144267-96-9 [sigmaaldrich.com]

- 5. This compound | 144267-96-9 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 144267-96-9|this compound|BLD Pharm [bldpharm.com]

- 8. 3,4-Difluorobenzoic acid [oakwoodchemical.com]

- 9. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cbijournal.com [cbijournal.com]

Introduction: The Role of Fluorination in Modern Chemistry

An In-Depth Technical Guide to the Physical Properties of Ethyl 3,4-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 144267-96-9) is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This includes modulating metabolic stability, enhancing binding affinity to target proteins, and improving membrane permeability. As a versatile building block, this compound provides a scaffold for introducing the crucial 3,4-difluorophenyl moiety into more complex molecular architectures.

This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed examination of the physical properties, spectroscopic profile, and safe handling of this compound. It provides not only established data but also expert interpretation and a validated synthetic protocol, ensuring a comprehensive resource for laboratory professionals.

Section 1: Core Physicochemical Properties

The physical properties of this compound are foundational to its application in synthesis. These parameters dictate appropriate reaction conditions, solvent selection, and purification strategies. While specific experimental data for some properties are not widely published, we can infer expected values based on its structure and comparison with closely related analogs.

| Property | Value / Expected Value | Source / Rationale |

| CAS Number | 144267-96-9 | [2] |

| Molecular Formula | C₉H₈F₂O₂ | [3][4] |

| Molecular Weight | 186.16 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | Estimated: ~215-225 °C (at 760 mmHg) | Based on isomers and analogs. Ethyl 4-fluorobenzoate boils at 210 °C; increased fluorination typically raises the boiling point. |

| Density | Estimated: ~1.25 g/mL at 25 °C | Based on isomers. Ethyl 2,4-difluorobenzoate has a density of 1.222 g/mL. The 3,4-substitution pattern is expected to result in a slightly higher density. |

| Refractive Index (n²⁰/D) | Estimated: ~1.48 - 1.49 | Based on isomers. Ethyl 2,4-difluorobenzoate is 1.473-1.477 and Ethyl 4-fluorobenzoate is 1.486. |

| Storage | Store at room temperature, sealed in a dry environment. | [2] |

Expert Insight: The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This reduces the electron density of the aromatic system and influences the reactivity of the ester group. From a physical standpoint, the high electronegativity of fluorine increases intermolecular dipole-dipole interactions, which is why the boiling point and density are expected to be higher than that of the non-fluorinated parent compound, ethyl benzoate.

Section 2: Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below is a predicted spectroscopic profile based on fundamental principles, which serves as a benchmark for experimental verification.

Proton Nuclear Magnetic Resonance (¹H NMR)

-

Ethyl Group Protons:

-

-O-CH₂- (Quartet): Expected around δ 4.3-4.4 ppm. The signal is split into a quartet by the adjacent methyl protons.

-

-CH₃ (Triplet): Expected around δ 1.3-1.4 ppm. The signal is split into a triplet by the adjacent methylene protons.

-

-

Aromatic Protons (3H): The aromatic region will be complex due to proton-proton and proton-fluorine couplings.

-

H-2 (dd): Expected around δ 7.9 ppm. It will show coupling to H-6 and a smaller coupling to the fluorine at C-3.

-

H-5 (ddd): Expected around δ 7.8 ppm. It will show coupling to H-6 and the fluorines at C-3 and C-4.

-

H-6 (m): Expected around δ 7.2-7.3 ppm. This proton will exhibit complex splitting due to coupling with H-2, H-5, and the fluorine at C-4.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

Carbonyl Carbon (-C=O): Expected around δ 164-165 ppm.

-

Ethyl Group Carbons:

-

-O-CH₂-: Expected around δ 61-62 ppm.

-

-CH₃: Expected around δ 14 ppm.

-

-

Aromatic Carbons: The aromatic carbons will appear as doublets or doublets of doublets due to C-F coupling.

-

C-3 & C-4 (d): Large one-bond ¹J(C-F) coupling constants, typically >240 Hz.

-

Other Aromatic Carbons: Smaller two- and three-bond C-F coupling constants will be observed.

-

Infrared (IR) Spectroscopy

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1730 cm⁻¹.

-

Aromatic C=C Stretches: Medium intensity bands in the 1500-1600 cm⁻¹ region.

-

C-F Stretches: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

-

C-O Stretch (Ester): Strong bands around 1250 cm⁻¹ and 1100 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 186.05.

-

Predicted [M+H]⁺: High-resolution mass spectrometry should detect the protonated molecule at m/z = 187.05652.[3]

-

Key Fragmentation: A prominent fragment should correspond to the loss of the ethoxy group (-OC₂H₅), resulting in the 3,4-difluorobenzoyl cation at m/z = 141. Another common fragmentation is the loss of ethylene from the ethoxy group.

Section 3: Safety and Handling

Trustworthiness in laboratory practice begins with a thorough understanding of a compound's hazards. This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification:

-

Pictograms:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing vapors or mist.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.

-

First Aid:

-

Skin Contact: Immediately wash with soap and water.

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

Section 4: Synthetic Protocol - Fischer-Speier Esterification

The most direct and reliable method for synthesizing this compound is the Fischer-Speier esterification of 3,4-difluorobenzoic acid with ethanol, using a strong acid catalyst.[5][6] This protocol is designed as a self-validating system, where the principles of chemical equilibrium are leveraged to ensure a high yield.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7] The key steps are:

-

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: The lone pair on the oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The protonated carbonyl of the ester is deprotonated (often by another molecule of alcohol or the conjugate base of the catalyst) to regenerate the catalyst and yield the final ester product.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology (10 mmol scale)

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorobenzoic acid (1.58 g, 10.0 mmol).

-

Add absolute ethanol (25 mL). Using ethanol as the solvent provides a large excess, which drives the reaction equilibrium towards the product, according to Le Châtelier's principle.[7]

-

Place the flask in an ice-water bath and stir the suspension.

-

-

Catalyst Addition:

-

Slowly and carefully add concentrated sulfuric acid (0.3 mL, ~5.5 mmol) dropwise to the stirring mixture. This is an exothermic process, and slow addition prevents excessive heating.

-

-

Reaction:

-

Remove the ice bath and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.

-

Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the oily residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the remaining sulfuric acid and unreacted carboxylic acid. Causality: This step is critical; the bicarbonate reacts with acid to form CO₂, so additions must be slow with frequent venting to release pressure.

-

Wash the organic layer with brine (1 x 30 mL) to remove residual water and salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate on a rotary evaporator to yield the crude product.

-

Purify the crude liquid by vacuum distillation to obtain pure this compound.

-

-

Characterization:

-

Obtain the yield and characterize the final product using ¹H NMR, ¹³C NMR, IR, and MS to confirm its structure and purity against the predicted profile.

-

References

-

PubChemLite. This compound (C9H8F2O2). Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 753–760. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Symax Laboratories Private Limited. Ethyl Difluorobenzoate. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

PubChem. Ethyl 4-amino-3,5-difluorobenzoate. Available from: [Link]

-

Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Available from: [Link]

-

PubChem. Ethyl 4-(difluoromethoxy)-3,5-difluorobenzoate. Available from: [Link]

-

ChemBK. ethyl 2,4-difluorobenzoate. Available from: [Link]

-

PubChem. Ethyl 3-amino-4-fluorobenzoate. Available from: [Link]

-

Wikipedia. Fischer–Speier esterification. Available from: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ResearchGate. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Available from: [Link]

-

PubChem. Ethyl 3,4-dihydroxybenzoate. Available from: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

-

Odinity. Fischer Esterification. Available from: [Link]

-

Chemistry LibreTexts. Fischer Esterification. Available from: [Link]

-

NIST WebBook. Benzoic acid, 4-fluoro-, ethyl ester. Available from: [Link]

-

Chem-Space. 3,4-Difluorobenzoic acid, 4-isopropylphenyl ester - Optional[13C NMR]. Available from: [Link]

-

Organic Syntheses. ethyl 4-aminobenzoate. Available from: [Link]

-

ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Available from: [Link]

-

mzCloud. Ethyl benzoate. Available from: [Link]

Sources

- 1. This compound | 144267-96-9 [chemicalbook.com]

- 2. 144267-96-9|this compound|BLD Pharm [bldpharm.com]

- 3. PubChemLite - this compound (C9H8F2O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound , 98% , 144267-96-9 - CookeChem [cookechem.com]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Boiling Point of Ethyl 3,4-difluorobenzoate

For professionals engaged in pharmaceutical research, medicinal chemistry, and drug development, a precise understanding of the physicochemical properties of chemical intermediates is paramount. Ethyl 3,4-difluorobenzoate, a key building block in the synthesis of complex organic molecules, is one such compound where accurate data, particularly its boiling point, is crucial for process optimization, purification, and quality control. This guide provides a comprehensive analysis of the boiling point of this compound, grounded in theoretical principles and established experimental methodologies.

Introduction to this compound: A Profile

This compound is an aromatic ester whose utility in organic synthesis is significant. Its structure, featuring a difluorinated benzene ring, makes it a valuable precursor for creating active pharmaceutical ingredients (APIs) where fluorine substitution is desired to enhance metabolic stability, binding affinity, or lipophilicity.

Chemical Identity:

-

Molecular Formula: C₉H₈F₂O₂[1]

-

Molecular Weight: 186.16 g/mol [2]

-

CAS Number: 144267-96-9[1]

-

Physical Form: Typically a colorless to light yellow liquid.

The boiling point is a fundamental physical property that dictates the conditions required for distillation-based purification and serves as an indicator of purity. An accurate value is essential for designing scalable and reproducible synthetic routes.

Theoretical Framework: Factors Governing the Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the external pressure.[3] This transition from liquid to gas is governed by the strength of intermolecular forces; stronger forces require more energy (a higher temperature) to overcome. For this compound, the primary intermolecular forces are:

-

London Dispersion Forces: Present in all molecules, these forces increase with molecular size and surface area.

-

Dipole-Dipole Interactions: These are the most significant forces for this molecule. The high electronegativity of the two fluorine atoms and the oxygen atoms in the ester group creates a significant permanent dipole moment. The specific arrangement of these dipoles dictates the overall polarity of the molecule.

The Critical Role of Fluorine Substitution

The substitution pattern of the fluorine atoms on the benzene ring is a key determinant of the boiling point.

-

Electronegativity: Fluorine's high electronegativity polarizes the C-F bonds, contributing to the molecule's overall dipole moment.

-

Isomerism: The relative positions of the fluorine atoms influence the net molecular dipole. In the case of 3,4-difluoro substitution, the individual bond dipoles do not cancel each other out, resulting in a distinctly polar molecule. This polarity leads to stronger dipole-dipole interactions compared to less polar or non-polar analogues.

Boiling Point Data: A Comparative Analysis

To contextualize the expected boiling point, a comparison with related benzoate esters is highly instructive.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl Benzoate | 93-89-0 | C₉H₁₀O₂ | 150.17 | 211-213[6][7] |

| Ethyl 2,4-difluorobenzoate | 108928-00-3 | C₉H₈F₂O₂ | 186.16 | 88[2] |

| This compound | 144267-96-9 | C₉H₈F₂O₂ | 186.16 | Not Reported |

Analysis of Trends:

-

The significant increase in molecular weight from Ethyl Benzoate to its difluorinated counterparts would suggest a higher boiling point due to increased London dispersion forces.

-

However, the boiling point of Ethyl 2,4-difluorobenzoate (88 °C) is dramatically lower than that of Ethyl Benzoate (211-213 °C). This highlights the complex interplay of molecular shape, polarity, and intermolecular packing. The substitution pattern in the 2,4-isomer may lead to a molecular geometry that hinders efficient intermolecular interactions compared to the parent compound.

-

Given these conflicting trends, it is difficult to accurately predict the boiling point of the 3,4-isomer without experimental data. It is plausible that its boiling point would also be substantially different from the non-fluorinated parent compound.

Recommended Experimental Protocol for Boiling Point Determination

For a definitive value, experimental determination is required. The capillary method (Siwoloboff method) is a reliable micro-scale technique suitable for determining the boiling point of a small liquid sample. This method is self-validating as it relies on the direct physical observation of the equilibrium between vapor pressure and applied pressure.

Step-by-Step Methodology: Capillary Method

-

Preparation:

-

Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner until the end is closed.

-

Place a few milliliters of the this compound sample into a small test tube (fusion tube).

-

-

Assembly:

-

Invert the sealed capillary tube (sealed end up) and place it inside the fusion tube containing the sample.

-

Secure the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the entire assembly in a heating bath (e.g., a beaker containing mineral oil or a heating block) such that the sample is fully immersed.

-

-

Heating and Observation:

-

Heat the bath gently and stir continuously to ensure uniform temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out from the open end.

-

Upon reaching the boiling point, the vapor pressure of the sample will equal the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary. Note this temperature.

-

-

Determination:

-

Remove the heat source and allow the bath to cool slowly.

-

The stream of bubbles will slow down and stop. The exact moment the liquid begins to be drawn back into the capillary tube is the point where the external pressure just exceeds the vapor pressure. The temperature recorded at this precise moment is the experimental boiling point of the liquid.

-

Experimental Workflow Diagram

Caption: Workflow for determining boiling point via the capillary method.

Significance in Research and Development

An experimentally verified boiling point for this compound is more than a mere physical constant.

-

Identity Confirmation: It serves as a preliminary check for the identity of the synthesized compound.

-

Purity Assessment: A sharp, well-defined boiling point is indicative of a pure substance, whereas a boiling range suggests the presence of impurities.

-

Process Development: Knowledge of the boiling point is critical for designing purification protocols, such as vacuum distillation, allowing for the efficient removal of solvents and reactants without degrading the product.

-

Safety: Understanding the volatility of a compound is essential for safe handling and storage in the laboratory.

References

-

Wikipedia. Ethyl benzoate. [Link]

-

PubChem. Ethyl benzoate. [Link]

-

JoVE. Boiling Points - Concept. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

ACD/Labs. Predict Molecular Properties | Percepta Software. [Link]

Sources

- 1. This compound | 144267-96-9 [chemicalbook.com]

- 2. CAS RN 108928-00-3 | Fisher Scientific [fishersci.ca]

- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 3,4-difluorobenzoate, with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Ethyl 3,4-difluorobenzoate (CAS No. 144267-96-9), a difluorinated aromatic ester, represents a key building block in the synthesis of advanced pharmaceutical intermediates. A thorough understanding of its fundamental physicochemical properties, such as its melting point, is paramount for its effective handling, storage, and application in synthetic workflows. This guide provides a detailed examination of the melting point of this compound, contextualized by the broader implications of its physical state for laboratory practice and drug design.

Physicochemical Properties of this compound

The defining physical characteristic of this compound at standard ambient temperature and pressure is its liquid state. This is a direct consequence of its low melting point.

| Property | Value | Source(s) |

| CAS Number | 144267-96-9 | [1][2][3][4] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [1] |

| Physical Form | Colorless to light yellow liquid | |

| Melting Point | -34 °C (-29.2 °F) | |

| Boiling Point | 96 °C at 15 mmHg | [4] |

| Density | 1.22 g/mL | [4] |

The Influence of Difluorination on Melting Point

The notably low melting point of this compound can be attributed to the specific placement of the two fluorine atoms on the benzene ring. While the introduction of fluorine increases the molecular weight compared to its non-fluorinated analog, ethyl benzoate, it also alters the intermolecular forces. The high electronegativity of fluorine creates strong intramolecular dipoles, but it can also lead to weaker intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, when compared to the crystal lattice forces in analogous non-fluorinated or differently substituted compounds. This reduction in the energy required to break the solid-state crystal lattice results in a lower melting point.

Practical Implications for the Research Scientist

The liquid nature of this compound at room temperature has several practical implications for its use in a laboratory setting:

-

Handling and Dosing: As a liquid, it can be accurately measured by volume, which is often more convenient than weighing a solid for reaction setup. Standard laboratory practices for handling liquid reagents, such as the use of syringes or calibrated micropipettes, are appropriate.

-

Storage: It should be stored in a cool, well-ventilated area in a tightly sealed container to prevent evaporation and contamination[4]. While it is a liquid at room temperature, refrigeration is a common practice for long-term storage of volatile organic compounds to minimize vapor pressure.

-

Reaction Kinetics: In solution-phase reactions, the use of a liquid starting material can simplify the reaction setup, as it may not require dissolution in a solvent if it is miscible with other liquid reactants. This can lead to more concentrated reaction mixtures and potentially faster reaction times.

Experimental Protocol: Determination of Melting Point for Organic Compounds

While this compound is a liquid at ambient temperatures, the principles of melting point determination are a cornerstone of compound characterization and purity assessment. The following protocol outlines the standard methodology for determining the melting point of a solid organic compound, which can be adapted for sub-ambient measurements with appropriate cooling apparatus.

I. Apparatus Calibration

A critical prerequisite for accurate melting point determination is the calibration of the melting point apparatus. This ensures the reliability of the temperature readings.

Procedure:

-

Select a set of certified melting point standards with sharp, well-defined melting points that bracket the expected melting range of the compound under investigation.

-

Following the operational manual for the specific melting point apparatus, determine the melting point of each standard.

-

Record the observed melting points and compare them to the certified values.

-

If a consistent deviation is observed, a calibration curve can be constructed to correct future readings.

Caption: Workflow for the calibration of a melting point apparatus.

II. Sample Preparation and Measurement

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Tap the open end of a capillary tube into the sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample. A pure compound will have a sharp melting point range of 1-2 °C.

Caption: Step-by-step workflow for melting point determination.

Conclusion

This compound is a valuable liquid building block in pharmaceutical synthesis, with its low melting point of -34 °C being a key physicochemical parameter. This property, influenced by the difluorination pattern on the aromatic ring, dictates its handling and storage as a liquid reagent at standard laboratory conditions. Accurate characterization of such fundamental properties is a critical component of robust and reproducible chemical synthesis, forming the foundation for the development of novel therapeutics.

References

-

Wychem. This compound. [Link]

Sources

Ethyl 3,4-difluorobenzoate spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3,4-difluorobenzoate

Introduction

This compound (CAS No: 144267-96-9) is a fluorinated aromatic ester with applications as a building block in the synthesis of pharmaceuticals and other advanced materials.[1] The precise placement of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable synthon for drug development. Accurate and comprehensive structural elucidation is therefore a critical prerequisite for its use in any research or manufacturing setting.

This guide provides a detailed examination of the core spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, the focus extends beyond simple data reporting to explain the underlying principles and the rationale behind the experimental design. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), demonstrating how an integrated approach provides unambiguous confirmation of the compound's identity, purity, and structure.

Molecular Structure and Spectroscopic Implications

The structure of this compound comprises three key regions, each producing distinct spectroscopic signals:

-

The Ethyl Group (-CH₂CH₃): This aliphatic ester portion will give rise to characteristic signals in ¹H and ¹³C NMR, showing a quartet and a triplet for the protons and two distinct signals for the carbons.

-

The Carbonyl Group (C=O): This group is a strong chromophore in IR spectroscopy and presents a distinct, downfield-shifted signal in ¹³C NMR.

-

The 3,4-difluorophenyl Ring: The aromatic ring is the most complex region. The three aromatic protons will exhibit intricate splitting patterns in the ¹H NMR spectrum due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The two fluorine atoms are chemically non-equivalent and will couple to each other and to adjacent protons, providing a wealth of structural information in the ¹⁹F NMR spectrum.

The following sections will dissect the expected data from each spectroscopic method, providing both predicted values based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Proton (¹H) NMR Spectroscopy

In ¹H NMR, the chemical shift (δ) and coupling constants (J) provide information about the electronic environment and proximity of neighboring nuclei. The spectrum is typically recorded in a deuterated solvent like CDCl₃, with tetramethylsilane (TMS) as the internal standard (0.00 ppm).[2]

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.85 - 7.95 | ddd | JH-H ≈ 8.4, JH-F ≈ 11.0, 2.0 | H-6 |

| ~ 7.75 - 7.85 | ddd | JH-F ≈ 8.5, JH-H ≈ 2.0, JH-F ≈ 2.0 | H-2 |

| ~ 7.20 - 7.30 | ddd | JH-H ≈ 8.4, JH-F ≈ 8.5, JH-F ≈ 8.5 | H-5 |

| ~ 4.40 | q | JH-H ≈ 7.1 | -OCH₂CH₃ |

| ~ 1.40 | t | JH-H ≈ 7.1 | -OCH₂CH₃ |

Rationale:

-

Aromatic Protons (H-2, H-5, H-6): The electron-withdrawing nature of the ester and fluorine atoms shifts these protons downfield (higher ppm). The observed multiplicity is complex ("ddd" - doublet of doublet of doublets) due to coupling with neighboring protons (ortho and meta H-H coupling) and with the fluorine atoms at positions 3 and 4 (H-F coupling).

-

Ethyl Protons: The ethyl group shows a classic quartet for the methylene (-CH₂-) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.[3]

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. The presence of fluorine introduces C-F coupling, which can be observed over one, two, or three bonds (¹JC-F, ²JC-F, ³JC-F).

Expected ¹³C NMR Data (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 164.5 | d | ³JC-F ≈ 3.0 | C=O |

| ~ 155.0 | dd | ¹JC-F ≈ 255, ²JC-F ≈ 15 | C-4 |

| ~ 152.0 | dd | ¹JC-F ≈ 250, ²JC-F ≈ 14 | C-3 |

| ~ 128.0 | dd | ²JC-F ≈ 8.0, ³JC-F ≈ 4.0 | C-1 |

| ~ 124.0 | d | ³JC-F ≈ 7.0 | C-6 |

| ~ 118.0 | d | ²JC-F ≈ 22.0 | C-5 |

| ~ 116.0 | d | ²JC-F ≈ 21.0 | C-2 |

| ~ 61.5 | s | - | -OCH₂CH₃ |

| ~ 14.2 | s | - | -OCH₂CH₃ |

Rationale:

-

Fluorinated Carbons (C-3, C-4): These carbons appear far downfield and exhibit very large one-bond C-F coupling constants (¹JC-F > 240 Hz), a hallmark of directly attached fluorine. They will also show smaller two-bond coupling to the adjacent fluorine atom.

-

Aromatic Carbons: Other aromatic carbons show smaller C-F couplings depending on their proximity to the fluorine atoms.

-

Carbonyl Carbon: The carbonyl carbon is significantly downfield and may show a small coupling to the fluorine at C-3.

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for analyzing fluorinated compounds.[4] Chemical shifts are referenced to CFCl₃ (0 ppm).[5] Aromatic fluorine atoms typically appear between -100 and -170 ppm.[6][7]

Expected ¹⁹F NMR Data (376 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -130 | d | JF-F ≈ 20 | F-3 |

| ~ -135 | d | JF-F ≈ 20 | F-4 |

Rationale:

-

The two fluorine atoms are in different chemical environments and are thus non-equivalent.

-

They will couple to each other, resulting in a doublet for each fluorine signal, with a typical ortho F-F coupling constant of around 20 Hz.

-

Each signal may be further complicated by smaller couplings to the aromatic protons.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the ¹H, ¹³C, and ¹⁹F probes to the correct frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Recycle Delay (D1): 2 seconds.

-

Number of Scans: 8-16.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Recycle Delay (D1): 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse.

-

Acquisition Time: ~1 second.

-